6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline
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Overview
Description
6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
The synthesis of 6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline involves several steps. One common method includes the condensation of appropriate starting materials followed by cyclization and substitution reactions. For instance, the quinoline affixed pyrazole analogue can be obtained by treating 6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline with pyrazole boronic ester followed by deprotection under hydrochloric acid medium . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced to the quinoline ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline can be compared with other similar compounds, such as:
Triazoloquinolines: These compounds share a similar triazole and quinoline structure and exhibit comparable biological activities.
Pyrazoloquinolines: These derivatives also contain a pyrazole ring fused to a quinoline ring and are studied for their pharmacological properties.
Quinoline N-oxides: These compounds are oxidized derivatives of quinoline and have distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12N6 |
---|---|
Molecular Weight |
276.30 g/mol |
IUPAC Name |
6-[(5-methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline |
InChI |
InChI=1S/C15H12N6/c1-10-8-17-14-15(18-10)21(20-19-14)9-11-4-5-13-12(7-11)3-2-6-16-13/h2-8H,9H2,1H3 |
InChI Key |
WJNDOCURIXGUPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=N1)N(N=N2)CC3=CC4=C(C=C3)N=CC=C4 |
Origin of Product |
United States |
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